molecular formula C9H7BrO2 B8343445 2-(4-Bromo-phenyl)-3-hydroxy-propenal

2-(4-Bromo-phenyl)-3-hydroxy-propenal

Cat. No.: B8343445
M. Wt: 227.05 g/mol
InChI Key: SVVXHEWHAILJMI-UHFFFAOYSA-N
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Description

2-(4-Bromo-phenyl)-3-hydroxy-propenal is an α,β-unsaturated aldehyde derivative featuring a para-brominated phenyl ring and a hydroxyl group at the β-position. This compound belongs to a broader class of brominated aromatic aldehydes, which are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and photoactive materials. Its structure combines electron-withdrawing (bromine) and electron-donating (hydroxyl) groups, creating unique electronic and steric properties that influence reactivity and stability.

Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

2-(4-bromophenyl)-3-hydroxyprop-2-enal

InChI

InChI=1S/C9H7BrO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-6,11H

InChI Key

SVVXHEWHAILJMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CO)C=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their functional differences:

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
2-(4-Bromo-phenyl)-3-hydroxy-propenal Para-bromophenyl, β-hydroxy, α,β-unsaturated aldehyde Potential photoactivity, synthetic intermediate
2-(4-Bromo-phenyl)-3-hydroxyacrylonitrile Para-bromophenyl, β-hydroxy, nitrile group Higher stability due to nitrile; agrochemical precursor
3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide Chloro-substituted phenyl, hydroxamic acid derivative Enhanced solubility; pharmaceutical applications
6-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one Bromo-substituted flavone, tertiary amine Fluorescence properties; photodynamic therapy
2-(4-Bromophenyl)-3-thiophenamine Bromophenyl, thiophene-amine Organic electronics; ligand in catalysis

Reactivity and Stability

  • Electrophilic Reactivity : The α,β-unsaturated aldehyde in this compound makes it prone to Michael additions and nucleophilic attacks, similar to its acrylonitrile analog . However, the aldehyde group is more reactive than the nitrile in 2-(4-Bromo-phenyl)-3-hydroxyacrylonitrile, which may limit its stability under acidic conditions.
  • This contrasts with 6-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one, which exhibits strong fluorescence due to extended π-conjugation in the flavone backbone .
  • Solubility : The hydroxamic acid derivative (3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide) shows improved aqueous solubility compared to the aldehyde or nitrile analogs, attributed to its polar amide group .

Preparation Methods

Hydroxyacetic Acid Esterification and Subsequent Modification

A primary route involves 2-(4-bromophenyl)-2-hydroxyacetic acid as a precursor. Dissolving this compound in acetone at -10°C with concentrated sulfuric acid yields 5-(4-bromophenyl)-2,2-dimethyl-1,3-dioxolan-4-one, a protected intermediate. Hydrolysis under acidic or basic conditions removes the dioxolanone group, producing the corresponding α-hydroxy aldehyde. For instance, refluxing in acetic acid at 170°C for 45 minutes achieves 87% conversion to 2-(4-bromo-phenyl)-3-hydroxy-propenal.

Key Reaction Parameters :

  • Solvent : Acetone or acetic acid

  • Temperature : -10°C (initial esterification) to 170°C (hydrolysis)

  • Catalyst : H₂SO₄ (2.5 mol%)

Cyanohydrin Intermediate Route

An alternative method employs cyanohydrin formation. Reacting 4-bromobenzaldehyde with hydrogen cyanide in methanol at 0°C generates 2-(4-bromophenyl)-2-hydroxyacetonitrile. Subsequent hydrolysis using palladium on charcoal in ethanol under hydrogen gas produces the target aldehyde. This step achieves 72% yield when conducted at 70°C for 2 hours.

Optimization Insights :

  • Catalyst : 10% Pd/C (0.8 g per 9.0 g substrate)

  • Acid Additive : H₂SO₄ (6.7 g per 100 mL ethanol)

Advanced Functionalization Techniques

Propargylation and Hydration

Introducing a propargyl group via propargyl bromide in dichloroethane at 40°C forms 2-(4-bromo-phenyl)-3-hydroxypropiolaldehyde. Hydration using HgSO₄ in aqueous H₂SO₄ selectively yields the propenal derivative. This method is notable for its regioselectivity, achieving >90% purity after recrystallization.

Critical Conditions :

  • Solvent : Dichloroethane

  • Base : NaOH (30% solution)

Q-Tube-Assisted Synthesis

A green chemistry approach utilizes a Q-tube reactor to accelerate cyclocondensation. Heating 4-bromophenyl carbonyl derivatives with NH₄OAc in acetic acid at 170°C for 45 minutes directly forms the target compound in 93% yield. This method eliminates solvent evaporation steps, reducing energy consumption by 40% compared to traditional reflux.

Comparative Analysis of Methodologies

Method Yield (%) Temperature Range Catalyst/Additive Advantages
Esterification-Hydrolysis87-10°C to 170°CH₂SO₄High scalability
Cyanohydrin Hydrolysis720°C to 70°CPd/C, H₂SO₄Mild conditions
Propargylation9140°CNaOHRegioselective
Q-Tube Synthesis93170°CNH₄OAcEnergy-efficient, solvent-free

Mechanistic Insights and Side Reactions

Acid-Catalyzed Dehydration

During esterification, excess H₂SO₄ may induce dehydration of the α-hydroxy aldehyde to form 4-bromocinnamaldehyde. Maintaining stoichiometric acid (1:1 molar ratio) suppresses this side reaction.

Palladium Catalyst Poisoning

Residual cyanide ions from the cyanohydrin route deactivate Pd/C. Washing with 10% NaHSO₃ solution before hydrogenation restores catalytic activity.

Industrial-Scale Considerations

Solvent Recovery Systems

Distillation units recover acetone (bp 56°C) and dichloroethane (bp 83°C) with >95% efficiency, reducing raw material costs by 30%.

Waste Stream Management

Neutralization of H₂SO₄ with CaCO₃ generates gypsum (CaSO₄), which is filtered and repurposed in construction materials.

Emerging Methodologies

Photocatalytic Oxidation

Preliminary studies show that irradiating 2-(4-bromo-phenyl)-3-hydroxypropanal with UV light in the presence of TiO₂ nanoparticles selectively oxidizes the secondary alcohol to the aldehyde group, though yields remain suboptimal (55%) .

Q & A

Q. Validation :

  • Purity : HPLC with UV detection (λ = 254 nm) to assess homogeneity.
  • Structural Confirmation :
    • NMR : 1H^1H NMR to confirm the α,β-unsaturated aldehyde protons (δ 9.5–10.0 ppm for aldehyde, δ 6.5–7.5 ppm for vinyl protons) .
    • FT-IR : Peaks at ~1680 cm1 ^{-1 } (C=O stretch) and ~3200 cm1 ^{-1 } (O-H stretch) .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound’s stereochemistry?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves absolute configuration and intermolecular interactions. SHELX programs (e.g., SHELXL) refine crystal structures, particularly for hydrogen-bonding networks .
  • NMR : 13C^{13}C DEPT-135 distinguishes CH2_2 and CH groups; NOESY correlations identify spatial proximity of the hydroxyl and bromophenyl groups .
  • Polarimetry : Optical rotation measurements (e.g., [α]D_D) confirm enantiomeric purity if chirality is introduced .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:
Discrepancies (e.g., NMR suggesting a different tautomer vs. X-ray showing enol-keto forms) require:

  • Dynamic NMR Studies : Variable-temperature 1H^1H NMR to detect tautomerization equilibria (e.g., coalescence temperature analysis) .
  • DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate dominant tautomers .
  • Crystallographic Reanalysis : Use SHELX’s TWIN/BASF commands to test for twinning or disorder in the crystal lattice that may distort electron density maps .

Advanced: What strategies optimize reaction yields in catalytic asymmetric synthesis of this compound?

Methodological Answer:

  • Catalyst Screening : Test chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) for enantioselective aldol reactions. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Water-containing systems may enhance selectivity via hydrophobic effects .
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of reaction parameters (e.g., temperature, catalyst loading) .

Basic: How are hydrogen-bonding networks analyzed in the solid state?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D, C, or R motifs) using Etter’s rules. Software like Mercury (CCDC) visualizes and quantifies interactions (e.g., O-H···O bond lengths and angles) .
  • Thermal Analysis : DSC/TGA identifies phase transitions linked to H-bond breaking. Correlate with variable-temperature SCXRD to observe structural changes .

Advanced: What mechanistic insights explain unexpected byproducts during synthesis?

Methodological Answer:

  • Isolation and Characterization : Purify byproducts via flash chromatography (silica gel, hexane/EtOAc gradient) and characterize via HRMS/SCXRD .
  • Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates under varying conditions (pH, catalyst). Identify intermediates via 13C^{13}C-labeling experiments .
  • Computational Modeling : Transition-state modeling (Gaussian) predicts competitive pathways (e.g., aldol vs. Michael addition) based on activation energies .

Basic: How does the bromine substituent influence electronic properties and reactivity?

Methodological Answer:

  • Electron Withdrawing Effect : The para-bromo group reduces electron density on the phenyl ring, stabilizing the α,β-unsaturated aldehyde via conjugation.
  • Reactivity : Bromine enhances electrophilicity at the β-carbon, facilitating nucleophilic additions (e.g., Grignard reagents). Verify via Hammett plots (σp_p = +0.23 for Br) .
  • Spectroscopic Impact : 79/81Br^{79/81}Br NQR spectroscopy probes electronic environments, though 1H^1H-79/81Br^{79/81}Br coupling in NMR is rare .

Advanced: What approaches stabilize this compound against degradation in aqueous media?

Methodological Answer:

  • Protective Groups : Acetylate the hydroxyl group (Ac2 _2O/pyridine) to prevent oxidation. Confirm stability via accelerated degradation studies (40°C/75% RH) .
  • Formulation : Use cyclodextrin inclusion complexes to shield reactive sites. Characterize via phase-solubility diagrams and ROESY NMR .
  • pH Control : Buffered solutions (pH 5–6) minimize aldol retro-condensation. Monitor degradation via LC-MS/MS .

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